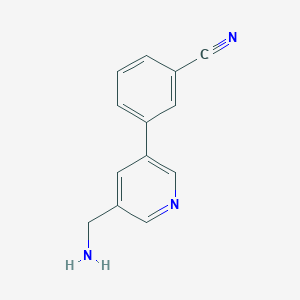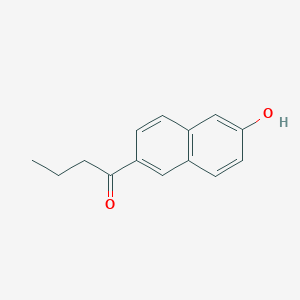
1-(6-Hydroxynaphthalen-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol It is a derivative of naphthalene, featuring a hydroxyl group at the 6th position and a butanone group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the acylation of 6-hydroxynaphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Hydroxynaphthalen-2-yl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-naphthoyl)butan-1-one or 1-(6-naphthyl)butanoic acid.
Reduction: Formation of 1-(6-hydroxynaphthalen-2-yl)butanol.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Hydroxynaphthalen-2-yl)butan-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to metal ions such as copper (II), leading to changes in its fluorescence properties. This interaction is facilitated by the hydroxyl and carbonyl groups, which coordinate with the metal ions . Additionally, its potential therapeutic effects may involve modulation of signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be compared with other similar compounds, such as:
1-(6-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with an ethanone group instead of a butanone group.
1-(6-Hydroxynaphthalen-2-yl)propan-1-one: Contains a propanone group, leading to variations in its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
110325-93-4 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(6-hydroxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C14H14O2/c1-2-3-14(16)12-5-4-11-9-13(15)7-6-10(11)8-12/h4-9,15H,2-3H2,1H3 |
InChI-Schlüssel |
VFKBZAOTWQQXFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


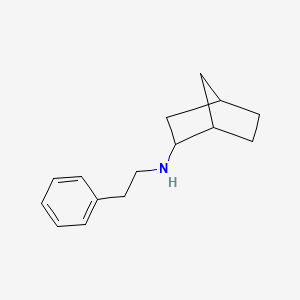
![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)
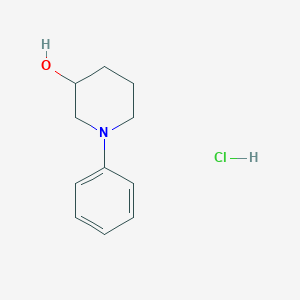
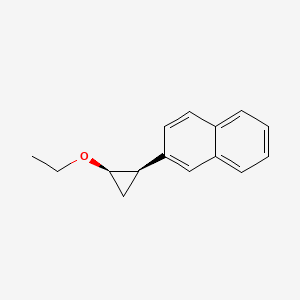
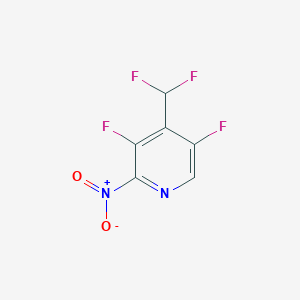

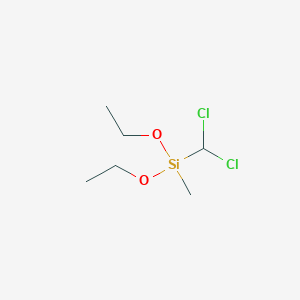
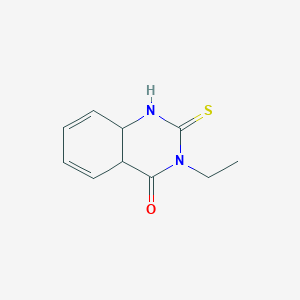
![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)

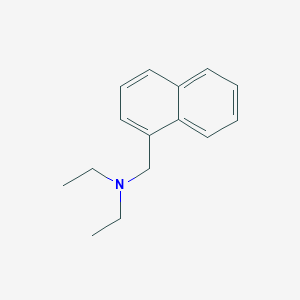
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
